

A Comprehensive Technical Guide to 3,5-Dibenzyloxybenzyl Bromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dibenzyloxybenzyl Bromide

Cat. No.: B1271974

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibenzyloxybenzyl bromide is a key organic intermediate extensively utilized in the synthesis of complex molecules, particularly within the realms of medicinal chemistry and materials science. Its structure, featuring two benzyl ether protecting groups and a reactive benzylic bromide, makes it a versatile building block for introducing the 3,5-dibenzyloxybenzyl moiety into a variety of molecular scaffolds. This guide provides an in-depth overview of its properties, synthesis, and applications, tailored for professionals in research and development.

Core Properties of 3,5-Dibenzyloxybenzyl Bromide

The fundamental properties of **3,5-Dibenzyloxybenzyl Bromide** are summarized below. These data are crucial for its handling, storage, and application in synthetic chemistry.

Physicochemical Properties

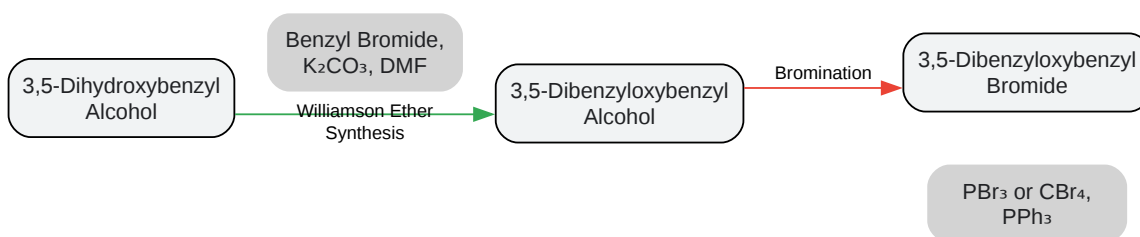
Property	Value	Citations
CAS Number	24131-32-6	[1][2]
Molecular Formula	C ₂₁ H ₁₉ BrO ₂	[2][3][4]
Molecular Weight	383.29 g/mol	[2]
Appearance	White to almost white powder or crystals	[1][2]
Melting Point	85.0 to 89.0 °C	[1][4]
Purity	>98.0% (GC)	[1][2]
Solubility	Insoluble in water; soluble in organic solvents like toluene, xylene, chloroform, dichloromethane, diethyl ether, and ethyl acetate.	[5]
Boiling Point	504.3 ± 45.0 °C (Predicted)	[4]
Density	1.329 ± 0.06 g/cm ³ (Predicted)	[4]

Synonyms

- 3,5-Bis(benzyloxy)benzyl Bromide[1][2]
- 3,5-Dibenzyloxy-α-bromotoluene[1][2]
- 5-Bromomethylresorcinol dibenzyl ether[4]
- 1-(Bromomethyl)-3,5-bis(phenylmethoxy)benzene[4]

Synthesis and Reactivity

3,5-Dibenzyloxybenzyl bromide is typically synthesized from 3,5-dihydroxybenzyl alcohol in a two-step process. The first step involves the protection of the hydroxyl groups via a Williamson ether synthesis, followed by the bromination of the benzylic alcohol.



[Click to download full resolution via product page](#)

Synthetic pathway for **3,5-Dibenzyloxybenzyl Bromide**.

The primary reactivity of **3,5-dibenzyloxybenzyl bromide** is centered at the benzylic carbon bearing the bromine atom.[5] This position is highly susceptible to nucleophilic substitution reactions (both S_N1 and S_N2 mechanisms are possible), allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[6]

Experimental Protocols

Step 1: Synthesis of 3,5-Dibenzyloxybenzyl Alcohol

This protocol is adapted from the synthesis of related dibenzyloxy compounds.[7]

Materials:

- 3,5-Dihydroxybenzyl alcohol
- Benzyl bromide (2.2 eq)
- Anhydrous potassium carbonate (K₂CO₃) (3.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- In a round-bottom flask, dissolve 3,5-dihydroxybenzyl alcohol (1.0 eq) in anhydrous DMF.

- Add anhydrous potassium carbonate (3.0 eq) to the solution to create a suspension.
- With vigorous stirring, slowly add benzyl bromide (2.2 eq) to the mixture at room temperature.
- Continue stirring the reaction mixture at room temperature for 2 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, filter the mixture to remove the inorganic salts.
- Pour the filtrate into ice water to precipitate the product, 3,5-dibenzyloxybenzyl alcohol.
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 3,5-Dibenzyloxybenzyl Bromide

This procedure is a general method for the bromination of benzylic alcohols.^[8]

Materials:

- 3,5-Dibenzyloxybenzyl alcohol (from Step 1)
- Phosphorus tribromide (PBr_3) (0.5 eq) or Carbon tetrabromide (CBr_4) and Triphenylphosphine (PPh_3)
- Anhydrous benzene or other suitable anhydrous solvent

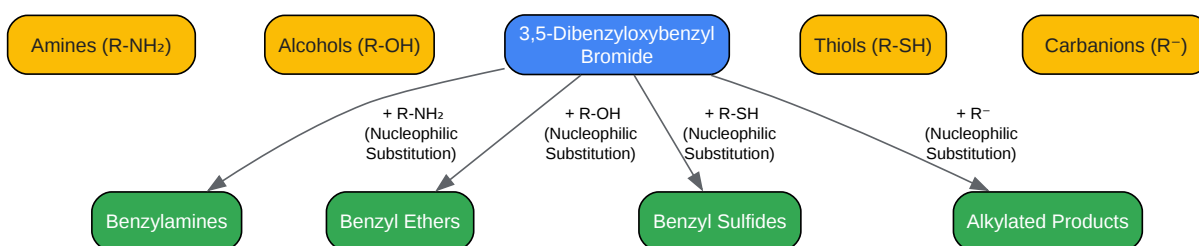
Procedure:

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dibenzyloxybenzyl alcohol (1.0 eq) in an anhydrous solvent like benzene.
- Cool the solution in an ice bath.
- Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution.

- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
- Carefully quench the reaction by slowly adding it to ice water.
- Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **3,5-dibenzyloxybenzyl bromide** by recrystallization or column chromatography.

Applications in Research and Drug Development

3,5-Dibenzyloxybenzyl bromide serves as a crucial intermediate for the synthesis of a wide array of target molecules. Its utility stems from its ability to act as an electrophile in reactions with various nucleophiles. This is particularly valuable in the construction of dendrimers, macrocycles, and as a protecting group strategy in multi-step syntheses.



[Click to download full resolution via product page](#)

Role as an intermediate in nucleophilic substitution reactions.

In drug development, this compound can be used to introduce a bulky, lipophilic group that can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The benzyl ethers are relatively stable but can be cleaved under specific conditions (e.g., hydrogenolysis) if deprotection is required at a later synthetic stage.

Safety and Handling

3,5-Dibenzyloxybenzyl Bromide is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard and Precautionary Statements

GHS Hazard Statements	Precautionary Statements	Citations
H314: Causes severe skin burns and eye damage.	P260: Do not breathe dusts or mists.	[1]
	P280: Wear protective gloves/protective clothing/eye protection/face protection.	
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.		[1]
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.		
P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.		[1]
P363: Wash contaminated clothing before reuse.		

Store in a cool, dry, and well-ventilated area away from incompatible materials. It is sensitive to moisture.[5] The product is intended for laboratory research use only.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dibenzyloxybenzyl Bromide | 24131-32-6 | TCI EUROPE N.V. [tcichemicals.com]
- 2. 3,5-Dibenzyloxybenzyl Bromide | CymitQuimica [cymitquimica.com]
- 3. 3,5-Dibenzyloxybenzyl Bromide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 3,5-DIBENZYLOXY-ALPHA-BROMOTOLUENE [chembk.com]
- 5. 3 5-Dibromobenzyl Bromide [lingzhiyuechem.com]
- 6. Khan Academy [khanacademy.org]
- 7. benchchem.com [benchchem.com]
- 8. 3,5-DIMETHOXYBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3,5-Dibenzyloxybenzyl Bromide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271974#3-5-dibenzyloxybenzyl-bromide-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com